Imatinib

Descripción

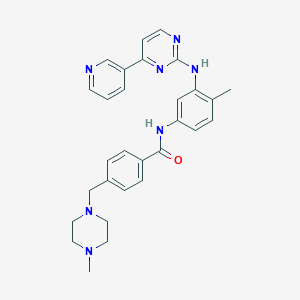

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037125 | |

| Record name | Imatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water at pH < 5.5 (mesylate salt), 1.46e-02 g/L | |

| Record name | Imatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152459-95-5 | |

| Record name | Imatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152459-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imatinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152459955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imatinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imatinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKJ8M8G5HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 °C (mesylate salt) | |

| Record name | Imatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Imatinib's Alternative Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

Imatinib, initially developed as a specific inhibitor of the BCR-ABL fusion protein for the treatment of chronic myeloid leukemia (CML), has demonstrated a broader spectrum of activity by targeting several other tyrosine kinases.[1] This guide provides a comprehensive overview of the key alternative kinase targets of this compound, including c-Kit, Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB), and Discoidin Domain Receptor 1 (DDR1). It delves into the quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and the associated signaling pathways.

Quantitative Inhibition Data

This compound exhibits potent inhibitory activity against several receptor tyrosine kinases beyond BCR-ABL. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound against its primary alternative targets. This data is crucial for understanding the drug's potency and selectivity.

| Target Kinase | IC50 / pIC50 / Kd | Assay Type/Conditions | Reference |

| c-Kit | 0.1 µM | Cell-free or cell-based assays | [1] |

| 100 - 200 nM | In vitro autophosphorylation inhibition in CHO cells | [2] | |

| pIC50 = 7.4 | Not specified | ||

| PDGFRA | 0.1 µM | Cell-free or cell-based assays | [1] |

| 71 nM | In vitro kinase assay | [3] | |

| 100 - 200 nM | In vitro autophosphorylation inhibition in CHO cells | [2] | |

| pIC50 = 8.3 | Not specified | ||

| PDGFRB | 607 nM | In vitro kinase assay | [3] |

| 150 nM (for ETV6-PDGFRB fusion) | Not specified | [4][5] | |

| DDR1 | 43 ± 2.4 nM | Kinase inhibition assay | [6] |

| Kd = 1.9 nM | Isothermal titration calorimetry (ITC) | [7][8] | |

| EC50 = 21 nM | Collagen-induced autophosphorylation in U2OS cells | [8] | |

| v-Abl | 0.6 µM | Cell-free or cell-based assays | [1] |

Experimental Protocols

The determination of this compound's inhibitory activity against its target kinases relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a purified kinase.

Objective: To measure the IC50 value of this compound for a specific kinase by quantifying the inhibition of substrate phosphorylation.

Materials:

-

Purified recombinant kinase (e.g., c-Kit, PDGFRA, PDGFRB, DDR1)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

96-well filter plates or phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

Phosphoric acid wash buffer

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Prepare a kinase/substrate mixture in kinase reaction buffer. The concentrations of the kinase and substrate should be optimized for linear reaction kinetics.

-

Prepare an ATP mixture containing both radiolabeled and non-radiolabeled ATP in kinase reaction buffer. The final ATP concentration should be close to the Km of the kinase for ATP.

-

-

Kinase Reaction:

-

Add the this compound dilutions to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to each well.

-

Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP mixture to each well.

-

Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

-

Termination and Detection:

-

Stop the reaction by adding an equal volume of phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

-

Wash the paper/plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper/plate and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on a specific kinase within a cellular context.

Objective: To determine the cellular potency (EC50) of this compound by measuring the inhibition of kinase autophosphorylation or downstream substrate phosphorylation in intact cells.

Materials:

-

Cell line expressing the target kinase (e.g., U2OS for DDR1, Ba/F3 cells engineered to express specific kinases).

-

Cell culture medium and supplements.

-

Ligand for receptor tyrosine kinases (e.g., Stem Cell Factor (SCF) for c-Kit, PDGF for PDGFR, Collagen for DDR1).

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus and reagents.

-

Primary antibodies (specific for the phosphorylated and total forms of the target kinase or its substrate).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for western blots.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture dishes and grow to a suitable confluency (e.g., 70-80%).

-

Serum-starve the cells for several hours to overnight to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce kinase activation and autophosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total kinase to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total kinase using densitometry software.

-

Normalize the phosphorylated kinase signal to the total kinase signal for each sample.

-

Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value.

-

Caption: Workflow for a typical cell-based kinase inhibition assay.

Signaling Pathways of Alternative this compound Targets

Understanding the signaling pathways regulated by c-Kit, PDGFR, and DDR1 is essential for elucidating the broader therapeutic effects of this compound.

c-Kit Signaling Pathway

c-Kit, also known as CD117 or stem cell factor receptor, is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, melanogenesis, and gametogenesis. Its ligand is stem cell factor (SCF). Dysregulation of c-Kit signaling is implicated in various cancers, most notably gastrointestinal stromal tumors (GISTs).

Upon SCF binding, c-Kit dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. Key pathways activated by c-Kit include:

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and migration.

-

JAK/STAT Pathway: Involved in cell growth and survival.

-

SRC Family Kinases: Contribute to cell proliferation and survival.

Caption: Simplified c-Kit signaling pathway and the point of this compound inhibition.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB) are receptor tyrosine kinases involved in cell growth, proliferation, and migration. They are activated by platelet-derived growth factors (PDGFs). Aberrant PDGFR signaling is associated with various cancers and fibrotic diseases.

Ligand binding induces PDGFR dimerization and autophosphorylation, leading to the activation of several downstream pathways, including:

-

RAS/MAPK Pathway: Stimulates cell proliferation.

-

PI3K/AKT Pathway: Promotes cell survival and growth.

-

PLCγ Pathway: Leads to the activation of PKC and calcium signaling, influencing cell migration and proliferation.

-

STAT Pathway: Contributes to cell proliferation.

Caption: Simplified PDGFR signaling pathway and the point of this compound inhibition.

DDR1 Signaling Pathway

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by collagen. It plays a role in cell adhesion, migration, proliferation, and matrix remodeling. Overexpression of DDR1 is observed in several cancers and is associated with poor prognosis.

Upon collagen binding, DDR1 undergoes slow and sustained autophosphorylation, activating downstream signaling cascades such as:

-

MAPK/ERK Pathway: Involved in cell proliferation and survival.

-

PI3K/AKT Pathway: Promotes cell survival.

-

NF-κB Pathway: Regulates inflammation and cell survival.

-

SRC Family Kinases: Contribute to cell migration and invasion.

Caption: Simplified DDR1 signaling pathway and the point of this compound inhibition.

This technical guide provides a foundational understanding of this compound's activity beyond its primary target, BCR-ABL. The presented quantitative data, experimental methodologies, and signaling pathway diagrams offer valuable insights for researchers and professionals in the field of drug development and cancer biology, facilitating further investigation into the therapeutic potential and mechanisms of action of this important targeted therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. fmi.ch [fmi.ch]

- 3. researchgate.net [researchgate.net]

- 4. Patients with myeloid malignancies bearing PDGFRB fusion genes achieve durable long-term remissions with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BCR-ABL as a Therapeutic Target for Imatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the BCR-ABL fusion protein as a therapeutic target in Chronic Myeloid Leukemia (CML) and the groundbreaking impact of its targeted inhibitor, imatinib. We will delve into the intricate signaling pathways driven by BCR-ABL, the precise mechanism of this compound's action, and the molecular basis of resistance. This guide provides quantitative data, detailed experimental protocols, and visual diagrams to support research and drug development efforts in this critical area of oncology.

The Oncogenic Driver: BCR-ABL

The Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene.[1] This creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[1][2] This aberrant kinase activity is the primary driver of CML, leading to uncontrolled proliferation of myeloid cells and inhibition of apoptosis.[3]

The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways crucial for cell survival and proliferation. These include:

-

RAS/RAF/MAPK Pathway: This pathway is initiated by the binding of GRB2 to a phosphotyrosine residue on BCR-ABL, leading to the activation of RAS and subsequent downstream signaling that promotes cell proliferation.[3][4]

-

PI3K/AKT/mTOR Pathway: Activation of this pathway by BCR-ABL promotes cell survival by inhibiting apoptosis and upregulating factors involved in leukemogenesis.[3][4]

-

JAK/STAT Pathway: This pathway is also activated by BCR-ABL and plays a role in the proliferation of leukemic cells.[3][5]

This compound: A Paradigm of Targeted Therapy

This compound mesylate (marketed as Gleevec®) was the first tyrosine kinase inhibitor (TKI) developed to specifically target BCR-ABL.[6][7] It functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[2][6] By binding to the inactive conformation of the kinase, this compound prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling and inducing apoptosis in BCR-ABL-positive cells.[3][6]

Quantitative Efficacy of this compound

The efficacy of this compound has been extensively studied in both preclinical and clinical settings. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Cell Line | BCR-ABL Status | This compound IC50 (µM) |

| K562 | Positive | 0.08 - 0.4 |

| LAMA-84 | Positive | ~0.1 |

| Ba/F3 p210 | Wild-type | ~0.25 |

| Ba/F3 T315I | Mutant | >10 |

Table 1: In vitro IC50 values of this compound for various BCR-ABL positive cell lines. Data compiled from multiple sources.[8][9]

The landmark International Randomized Study of Interferon and STI571 (IRIS) trial demonstrated the profound clinical efficacy of this compound in newly diagnosed CML patients.

| Outcome | This compound (400 mg/day) | Interferon-α + Cytarabine |

| Complete Cytogenetic Response (at 18 months) | 76.2% | 14.5% |

| Major Cytogenetic Response (cumulative) | 89% | N/A |

| Estimated 10-year Overall Survival | 83.3% | N/A |

| Freedom from Progression to Accelerated or Blast Crisis (at 10 years) | 92.1% | N/A |

Table 2: Key results from the IRIS trial comparing this compound with the previous standard of care. Note that due to the high crossover rate from the interferon arm to the this compound arm, a direct long-term survival comparison is not feasible.[10][11][12]

The Challenge of this compound Resistance

Despite the remarkable success of this compound, a significant challenge is the development of resistance. The most common mechanism is the acquisition of point mutations within the BCR-ABL kinase domain that impair this compound binding while preserving kinase activity.[13][14]

| Mutation | Location | Frequency in this compound-Resistant Patients |

| T315I | "Gatekeeper" residue | ~15-20% |

| G250E | P-loop | ~10-15% |

| Y253H/F | P-loop | ~5-10% |

| E255K/V | P-loop | ~5-10% |

| M351T | Near catalytic domain | ~5% |

Table 3: Common BCR-ABL kinase domain mutations conferring resistance to this compound and their approximate frequencies. Frequencies can vary depending on the patient population and disease stage.[1][4]

Visualizing the Core Concepts

To better understand the complex interactions, the following diagrams illustrate the BCR-ABL signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

Caption: The BCR-ABL signaling network, activating key pathways for cell proliferation and survival.

Caption: this compound competitively binds to the ATP site of BCR-ABL, blocking its kinase activity.

References

- 1. researchgate.net [researchgate.net]

- 2. cancernetwork.com [cancernetwork.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Frequency and clinical significance of BCR-ABL mutations in patients with chronic myeloid leukemia treated with this compound mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships | Blood | American Society of Hematology [ashpublications.org]

- 6. ashpublications.org [ashpublications.org]

- 7. High rates of durable response are achieved with this compound after treatment with interferon α plus cytarabine: results from the International Randomized Study of Interferon and STI571 (IRIS) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. New this compound Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. 2minutemedicine.com [2minutemedicine.com]

- 13. This compound: Basic Results | Oncohema Key [oncohemakey.com]

- 14. Long-term prognostic significance of early molecular response to this compound in newly diagnosed chronic myeloid leukemia: an analysis from the International Randomized Study of Interferon and STI571 (IRIS) - PMC [pmc.ncbi.nlm.nih.gov]

Imatinib's Precision Strike: A Technical Guide to its Signal Transduction Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of imatinib, a cornerstone of targeted cancer therapy. We will delve into the core signaling pathways inhibited by this potent tyrosine kinase inhibitor, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. Visualizations of the signaling cascades and experimental workflows are included to facilitate a deeper understanding of this compound's role in precision medicine.

Core Mechanism of Action: Targeting Deregulated Kinases

This compound mesylate is a small molecule inhibitor that selectively targets the ATP-binding site of several tyrosine kinases.[1][2] This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[1] The primary targets of this compound are the BCR-ABL fusion protein, the c-KIT receptor tyrosine kinase, and the platelet-derived growth factor receptor (PDGF-R).[2][3]

The BCR-ABL Fusion Protein in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome, a hallmark of chronic myeloid leukemia (CML), results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[4] This oncogene encodes a constitutively active BCR-ABL tyrosine kinase, which drives the uncontrolled proliferation of leukemic cells.[1] this compound binds to the inactive conformation of the ABL kinase domain, stabilizing it and preventing the conformational change required for ATP binding and subsequent kinase activity.[1] This effectively shuts down the aberrant signaling that leads to CML.

The c-KIT Receptor in Gastrointestinal Stromal Tumors (GIST)

Gastrointestinal stromal tumors (GISTs) are frequently driven by gain-of-function mutations in the c-KIT proto-oncogene.[5] These mutations lead to the constitutive activation of the c-KIT receptor tyrosine kinase, a key regulator of cell growth and survival in certain cell lineages. This compound effectively inhibits the kinase activity of mutated c-KIT, leading to tumor regression in a majority of GIST patients.[5]

The PDGF Receptor in Other Malignancies

This compound also inhibits the platelet-derived growth factor receptor (PDGF-R) family of tyrosine kinases.[2] Deregulated PDGF-R signaling is implicated in various cancers.

Quantitative Efficacy of this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. Clinical efficacy is measured by patient response rates in clinical trials.

In Vitro Potency: IC50 Values

The IC50 of this compound varies depending on the specific kinase and the presence of mutations.

| Target Kinase | Cell Line/Assay Type | IC50 (nM) | Reference |

| v-Abl | Cell-free assay | 600 | [2] |

| c-Kit | M-07e cells | 100 | [2] |

| PDGFR | Cell-free assay | 100 | [2] |

| c-ABL | Kinase activity assay | 400 | [6] |

| c-ABL (c-imatinib) | Kinase activity assay | 28,000 | [6] |

| c-ABL (c-nilotinib) | Kinase activity assay | 28 | [6] |

| c-ABL (c-dasatinib) | Kinase activity assay | 8 | [6] |

| D816V c-KIT mutant | 3H-thymidine incorporation | > 10,000 | [7] |

| D816Y c-KIT mutant | 3H-thymidine incorporation | > 800 | [7] |

Clinical Efficacy: Response Rates in CML and GIST

Clinical trials have demonstrated the remarkable efficacy of this compound in treating CML and GIST.

Table 2.1: Clinical Response to this compound in Chronic Myeloid Leukemia (Chronic Phase)

| Response Metric | This compound | Interferon-α + Cytarabine | p-value | Reference |

| Major Cytogenetic Response | 87.1% | 34.7% | <0.001 | IRIS Study |

| Complete Cytogenetic Response | 76.2% | 14.5% | <0.001 | IRIS Study |

| Estimated 18-month Progression-Free Survival | 89.9% | 85.5% | <0.001 | IRIS Study |

Table 2.2: Clinical Response to this compound in Unresectable or Metastatic GIST

| Response Metric | This compound 400 mg/day | This compound 800 mg/day | Reference |

| Objective Response Rate | 45-68% | - | [8] |

| Median Progression-Free Survival | 1.7 - 2.0 years | - | [8] |

| Median Overall Survival | ~5 years | - | [8] |

| Disease Control Rate at 12 weeks (TKI-refractory) | 34.8% (continuous) | 43.5% (intermittent) | [8] |

Signaling Pathways Inhibited by this compound

This compound's therapeutic effects stem from its ability to block key signaling pathways downstream of BCR-ABL and c-KIT.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase activates multiple downstream pathways, including the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. These pathways collectively promote cell proliferation, inhibit apoptosis, and alter cell adhesion.

Caption: this compound inhibits the BCR-ABL signaling cascade.

c-KIT Signaling Pathway

Upon ligand (Stem Cell Factor, SCF) binding or due to activating mutations, the c-KIT receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways similar to those activated by BCR-ABL, including the PI3K/Akt and Ras/MAPK pathways.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Clinical Trial Details [gisttrials.org]

- 4. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance | Test Fact Sheet [arupconsult.com]

- 5. Efficacy evaluation of this compound treatment in patients with gastrointestinal stromal tumors: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Activation mutations of human c-KIT resistant to this compound mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomised phase 2 study of continuous or intermittent dosing schedule of this compound re-challenge in patients with tyrosine kinase inhibitor-refractory gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Imatinib for Leukemia: A Technical Guide

This guide provides an in-depth overview of the preclinical development of imatinib (formerly STI571), a cornerstone of targeted therapy for Chronic Myeloid Leukemia (CML). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1][2] This gene encodes the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[1][3][4] this compound was rationally designed as a specific inhibitor of the BCR-ABL tyrosine kinase, representing a paradigm shift in cancer treatment from non-specific cytotoxic chemotherapy to targeted molecular therapy.[1][5][6]

Mechanism of Action

This compound functions as a potent and selective inhibitor of the ABL tyrosine kinase domain on the BCR-ABL oncoprotein.[2][5] It competitively binds to the ATP-binding pocket of the kinase domain, stabilizing the inactive conformation of the enzyme.[1][7] This action prevents the transfer of phosphate from ATP to tyrosine residues on various downstream substrate proteins.[1][4][5] The inhibition of BCR-ABL's kinase activity blocks the downstream signaling pathways responsible for the leukemic phenotype, including increased cell proliferation and survival, and altered cell adhesion.[3][8] Consequently, this compound induces apoptosis (programmed cell death) in BCR-ABL-positive cells.[5][9]

In addition to BCR-ABL, this compound also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-KIT).[5][7][9][10]

Signaling Pathway

The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways critical for leukemic cell transformation. These include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively promote uncontrolled proliferation and inhibit apoptosis.[4][8][11] this compound's blockade of BCR-ABL autophosphorylation effectively shuts down these aberrant signaling cascades.

Caption: this compound inhibits the BCR-ABL signaling pathway.

In Vitro Studies

The preclinical evaluation of this compound began with a series of in vitro experiments to determine its efficacy and specificity against leukemia cells.

Cell Line Studies

This compound demonstrated potent and selective inhibition of the growth of BCR-ABL-positive cell lines.[3] It was also shown to induce apoptosis in these cell lines.[3][9] In contrast, cell lines lacking the BCR-ABL fusion protein were largely unaffected, highlighting the targeted nature of the drug.[3]

Table 1: In Vitro Activity of this compound on Various Cell Lines

| Cell Line | Target | Assay | IC50 Value | Reference |

| K562 | BCR-ABL | Proliferation | ~3.9 µM | [12] |

| CCL119 (T-cell lymphoblastoid) | - | Proliferation | Dose-dependent inhibition | [12] |

| Jurkat (T-cell leukemia) | - | Proliferation | Dose-dependent inhibition | [12] |

| MA10 (Leydig tumor) | PDGFR, c-KIT | Proliferation | 5 µM | [13] |

Progenitor Cell Assays

Studies on bone marrow samples from CML patients showed that this compound inhibits colony formation of hematopoietic progenitors.[9]

In Vivo Studies

Following promising in vitro results, the efficacy and safety of this compound were evaluated in animal models of leukemia.

Murine Models of CML

Murine models were instrumental in demonstrating the in vivo anti-leukemic activity of this compound.[14] In one key model, mice were injected with BCR-ABL-transformed murine myeloid cells.[3][9] Treatment with this compound resulted in a dose-dependent inhibition of tumor growth and significantly prolonged the survival of the animals.[3] The anti-tumor effect was specific to BCR-ABL expressing cells.[3]

Table 2: In Vivo Efficacy of this compound in Murine Models

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Syngeneic Mice | 32D cells expressing BCR-ABL | 2.5-50 mg/kg, intraperitoneal, daily | Dose-dependent inhibition of tumor growth | [3] |

| SCID Mice | Canine mast cell tumor xenograft | 100-200 mg/kg/day, oral | Significant tumor regression | [9] |

| Mice | Macroscopic hemangiosarcoma xenograft | 50 mg/kg/day, intraperitoneal | Inhibition of tumor growth | [9] |

Pharmacokinetic and Toxicology Studies

Pharmacokinetic studies in mice and rats were conducted to understand the absorption, distribution, metabolism, and excretion of this compound.[3][15] While orally bioavailable, this compound has a shorter half-life in mice compared to humans, often necessitating higher doses in preclinical models to achieve clinically relevant plasma concentrations.[15] Toxicology studies in dogs and rats identified potential side effects, including effects on the hematopoietic system and, at high doses, cardiac hypertrophy in rats.[9][15]

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose | Route | Cmax | Tmax | AUC | Reference |

| Rat | 120 mg/kg/day | Oral | - | 3 h | - | [15] |

| Rat | 180 mg/kg/day | Oral | - | 1 h | - | [15] |

| Mouse | 50 mg/kg/day | Intraperitoneal | - | - | - | [15] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of preclinical findings. The following provides an overview of the key methodologies used in the preclinical development of this compound. For detailed, step-by-step instructions, it is recommended to consult the original research articles.

In Vitro Assays

-

Cell Culture: BCR-ABL positive (e.g., K562) and negative cell lines were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Proliferation/Viability Assays: Cell proliferation was commonly measured using tritiated thymidine incorporation assays or colorimetric assays like the MTT assay.[12][16] The IC50, the concentration of drug that inhibits 50% of cell growth, was a key endpoint.

-

Apoptosis Assays: The induction of apoptosis was assessed by methods such as Annexin V staining followed by flow cytometry or by measuring the activation of caspases.[9][12]

-

Western Blotting: This technique was used to confirm the inhibition of BCR-ABL kinase activity by detecting the phosphorylation status of BCR-ABL and its downstream substrates.[12]

In Vivo Models

-

Animal Strains: Immunocompromised mice (e.g., SCID or nude mice) were often used for xenograft models with human cell lines, while syngeneic mice were used for murine cell lines.[3][9][14]

-

Tumor Implantation: Leukemia was induced by subcutaneous or intravenous injection of BCR-ABL expressing cells.

-

Drug Administration: this compound was administered via oral gavage or intraperitoneal injection at various doses and schedules.[3][15]

-

Efficacy Evaluation: Treatment efficacy was determined by measuring tumor volume over time and by monitoring the overall survival of the animals.[3]

Preclinical Development Workflow

The preclinical development of this compound followed a logical progression from in vitro characterization to in vivo validation.

Caption: Generalized workflow for the preclinical development of this compound.

Conclusion

The preclinical development of this compound was a landmark in oncology, providing robust evidence for its mechanism of action, efficacy, and safety. The comprehensive in vitro and in vivo studies laid a strong foundation for the successful clinical trials that followed, ultimately establishing this compound as the standard of care for CML and revolutionizing the field of targeted cancer therapy.[3][17]

References

- 1. researchgate.net [researchgate.net]

- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 3. The development of this compound as a therapeutic agent for chronic myeloid leukemia | Blood | American Society of Hematology [ashpublications.org]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic options for chronic myeloid leukemia: focus on this compound (Glivec®, Gleevec™) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vidiumah.com [vidiumah.com]

- 10. This compound: the first 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ashpublications.org [ashpublications.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. friendsofcancerresearch.org [friendsofcancerresearch.org]

- 16. In vitro inhibitory effects of this compound mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The development of this compound as a therapeutic agent for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rational Drug Design of Imatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the rational drug design of imatinib (Gleevec®), a paradigm of targeted cancer therapy. By specifically inhibiting the activity of the BCR-ABL tyrosine kinase, this compound revolutionized the treatment of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the core principles, experimental methodologies, and key data that underpinned the successful development of this groundbreaking therapeutic agent.

The Molecular Target: BCR-ABL Tyrosine Kinase

Chronic Myeloid Leukemia is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which results in the fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9.[1] This fusion creates the BCR-ABL oncogene, which encodes a constitutively active tyrosine kinase.[1][2][3][4] This aberrant kinase activity drives uncontrolled cell proliferation and inhibits apoptosis, the hallmarks of cancer.[2][3][5]

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways crucial for leukemogenesis, including:

-

PI3K/AKT Pathway: Enhances cell survival and inhibits apoptosis.[2][3][4]

-

JAK/STAT Pathway: Contributes to cell survival and proliferation.[4]

The critical role of the constitutively active BCR-ABL kinase in driving CML made it an ideal and specific target for therapeutic intervention.

BCR-ABL Signaling Pathway

Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.

The Drug: this compound's Mechanism of Action

This compound is a 2-phenylaminopyrimidine derivative that functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[5] By occupying this site, this compound stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation of its downstream substrates and blocking the signal transduction pathways that lead to malignant cell growth.[5]

While highly potent against BCR-ABL, this compound also inhibits other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR).[6] This multi-targeted activity contributes to its therapeutic efficacy in other malignancies, such as gastrointestinal stromal tumors (GIST).

The Discovery and Development Workflow

The rational design of this compound followed a structured, multi-step process, from initial screening to clinical validation.

Caption: The streamlined workflow for the development of this compound.

Key Experimental Protocols

The development and validation of this compound relied on a series of robust in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the target tyrosine kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant ABL, c-Kit, and PDGFR kinase domains are expressed and purified. A generic tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1) is used.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a buffer containing ATP and MgCl2.

-

Phosphorylation Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

-

Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells expressing the target kinases.

Methodology:

-

Cell Culture: BCR-ABL positive cell lines (e.g., K562) are cultured in appropriate media.[7][8][9][10][11][12]

-

Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations.

-

Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured using one of the following methods:

-

MTT Assay: Measures the metabolic activity of viable cells, which is proportional to cell number.

-

Trypan Blue Exclusion Assay: Viable cells exclude the dye, while non-viable cells are stained blue.

-

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

-

-

GI50/IC50 Calculation: The concentration of this compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death in cancer cells.

Methodology:

-

Cell Treatment: CML cells are treated with this compound at concentrations expected to induce apoptosis.

-

Apoptosis Detection: Apoptosis is assessed using techniques such as:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[7][11][13] Cells are analyzed by flow cytometry.

-

Caspase Activity Assays: Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Preclinical In Vivo Models

Objective: To evaluate the efficacy and safety of this compound in a living organism before human trials.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Xenograft: Human CML cells (e.g., K562) are injected subcutaneously or intravenously into the mice to establish tumors.

-

Drug Administration: Once tumors are established, mice are treated with this compound, typically via oral gavage.[14][15]

-

Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and weighed.

-

Toxicity Evaluation: The general health of the mice, including body weight and any signs of distress, is monitored. Tissues may be collected for histopathological analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 Value |

| v-Abl | Cell-free | 0.6 µM[6][16] |

| c-Kit | Cell-based | 0.1 µM[6][16] |

| PDGFR | Cell-free | 0.1 µM[6][16] |

| Bcr-Abl | Cellular | ~0.25 µM |

| c-Abl | Cell-free | 0.4 µM[17] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Assay Type | Endpoint | Value |

| K562 (CML) | Cytotoxicity | IC50 (24h) | 0.21 µM[16] |

| K562 (CML) | Proliferation | IC50 (48h) | 28% viability at 1.0 µM[8] |

| GIST882 (GIST) | Growth Inhibition | IC50 (96h) | 1.7 µM[16] |

Table 3: Clinical Efficacy of this compound in CML (IRIS Trial)

| Response Metric | This compound (400 mg/day) |

| Complete Hematologic Response (CHR) | 95.3% |

| Major Cytogenetic Response (MCyR) | 87.1% |

| Complete Cytogenetic Response (CCyR) | 73.8% |

| 5-Year Overall Survival | 89% |

Data from the International Randomized Study of Interferon and STI571 (IRIS) trial.

Conclusion

The rational drug design of this compound represents a landmark achievement in oncology. By identifying and specifically targeting the molecular driver of Chronic Myeloid Leukemia, the BCR-ABL tyrosine kinase, a highly effective and well-tolerated therapy was developed. The systematic application of in vitro and in vivo experimental models, coupled with a deep understanding of the underlying disease biology, paved the way for this paradigm-shifting therapeutic. The success of this compound continues to inspire the development of targeted therapies for a wide range of cancers and other diseases.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. CX‑5461 potentiates this compound‑induced apoptosis in K562 cells by stimulating KIF1B expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Effects of Some Flavonoids and this compound on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced induction of apoptosis in chronic myeloid leukemia cells through synergistic effect of telomerase inhibitor MST-312 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to this compound [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. friendsofcancerresearch.org [friendsofcancerresearch.org]

- 15. vidiumah.com [vidiumah.com]

- 16. selleckchem.com [selleckchem.com]

- 17. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Binding of Imatinib to the ABL Kinase Domain

Executive Summary: Imatinib was a pioneering achievement in targeted cancer therapy, transforming the treatment of Chronic Myeleloid Leukemia (CML). Its efficacy stems from its high specificity for the ABL tyrosine kinase, the activity of which is constitutively elevated in CML due to the BCR-ABL chromosomal translocation. This guide provides a detailed examination of the molecular interactions, quantitative binding kinetics, and structural basis for this compound's inhibition of the ABL kinase domain. It covers the downstream signaling pathways affected, the mechanisms of clinical resistance via kinase domain mutations, and detailed protocols for the key experimental assays used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and targeted oncology.

The ABL Kinase: From Normal Regulation to Oncogenic Driver

The Abelson (ABL) kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating diverse cellular processes, including cell proliferation, survival, and migration.[1] In healthy cells, ABL kinase activity is tightly controlled through a complex autoinhibitory mechanism involving its N-terminal SH3 and SH2 domains, which "clamp" the kinase domain in a catalytically inactive state.[2][3]

In Chronic Myeloid Leukemia (CML), a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11), creates the Philadelphia chromosome.[4][5] This event fuses the Breakpoint Cluster Region (BCR) gene with the ABL1 gene, producing the BCR-ABL oncoprotein.[5] The BCR portion of the fusion protein mediates oligomerization, leading to constitutive, unregulated autophosphorylation and activation of the ABL kinase domain.[3][6] This aberrant, persistent kinase activity drives the hyper-proliferation of myeloid cells characteristic of CML by activating a multitude of downstream signaling pathways.[7]

BCR-ABL Downstream Signaling

The constitutively active BCR-ABL kinase acts as a central node, phosphorylating and activating numerous substrate proteins. This initiates a cascade of signaling events that promote cell growth, inhibit apoptosis (programmed cell death), and alter cell adhesion. Key pathways activated by BCR-ABL include the JAK-STAT, RAS-MAPK, and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][6] Adaptor proteins such as GRB2, GAB2, and CRKL are also major substrates, linking BCR-ABL to these core cellular growth circuits.[5][8]

Molecular Mechanism of this compound Binding

This compound functions as an ATP-competitive inhibitor, but its specificity arises from a remarkable structural requirement. Protein kinases cycle between active and inactive conformations. This compound binds with high affinity specifically to an inactive, "DFG-out" conformation of the ABL kinase domain.[3][9][10] In this state, the conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped, moving the aspartate out of the active site and rendering the kinase unable to coordinate ATP and magnesium.[3] this compound occupies the ATP-binding pocket and further stabilizes this inactive conformation, effectively locking the kinase in an "off" state and preventing substrate phosphorylation.[10][11]

This conformational selectivity is key to this compound's specificity; the closely related Src-family kinases, for example, adopt a different inactive conformation that is incompatible with this compound binding.[9][12] X-ray crystallography has revealed the precise interactions, showing a critical hydrogen bond between the 'gatekeeper' residue, Threonine 315, and this compound.[3]

Quantitative Analysis of this compound-ABL Interaction

The interaction between this compound and ABL kinase is characterized by high affinity and potent inhibition. This is quantified by two key parameters: the dissociation constant (Kd), which measures binding affinity, and the half-maximal inhibitory concentration (IC50), which measures functional potency.

| Parameter | Method | Value | Reference(s) |

| Dissociation Constant (Kd) | Intrinsic Fluorescence | 8.4 ± 0.8 nM | [13] |

| NMR Spectroscopy | ~10 nM | [2] | |

| ATPase Assay | 67 nM (population avg.) | [14] | |

| Biochemical IC50 | Kinase Assay (vs. v-Abl) | 0.6 µM | [12] |

| Kinase Assay (vs. c-Abl) | 0.4 µM | [15] | |

| Cellular IC50 | NanoBRET Target Engagement | 0.44 ± 0.10 µM | [13] |

| Cell Proliferation | ~0.5 µM | [16] | |

| Reflects a weighted average of the high-affinity dephosphorylated state (Kd = 3.8 nM) and the low-affinity phosphorylated state (Kd = 141 nM).[14] |

Interestingly, studies have also identified a secondary, low-affinity allosteric binding site for this compound in the myristoyl pocket of ABL (Kd ~10 µM).[2] While binding to this site is much weaker than to the primary ATP site, it may play a role in modulating kinase activity, particularly in the context of resistance mutations that decrease affinity at the ATP site.[2][17]

Mechanisms of this compound Resistance

Despite its success, a significant challenge in this compound therapy is the development of resistance, most commonly through the acquisition of point mutations within the ABL kinase domain.[18] These mutations can confer resistance through several mechanisms:

-

Direct Interference: Mutations at or near the binding site can sterically hinder or eliminate key contacts required for this compound binding. The most notorious is the T315I "gatekeeper" mutation, which replaces the smaller threonine with a bulkier isoleucine, preventing this compound from accessing the binding pocket.[9]

-

Destabilizing the Inactive Conformation: Some mutations, particularly in the P-loop, destabilize the specific inactive "DFG-out" conformation required for high-affinity this compound binding, shifting the conformational equilibrium towards the active state.[9][12]

-

Altered Kinase Dynamics: Certain mutations only modestly decrease this compound affinity but significantly increase the kinase's catalytic activity (kcat) or its affinity for ATP, making it more difficult for this compound to compete effectively at cellular ATP concentrations.[12]

The table below summarizes the effect of several common mutations on this compound sensitivity, expressed as the fold increase in the IC50 value compared to wild-type (WT) ABL.

| Mutation | Location | Fold Increase in IC50 (vs. WT) | Reference(s) |

| P-Loop | |||

| G250E | P-Loop | >60 | [12][19] |

| Y253F/H | P-Loop | 7 - 15 | [12][16] |

| E255K/V | P-Loop | >10 | [15] |

| This compound Contact | |||

| T315I | Gatekeeper Residue | >60 | [13][19] |

| F317L | Catalytic Domain | 6 - 15 | [12][15] |

| Activation Loop | |||

| M351T | Catalytic Domain | 4 - 8 | [16] |

| H396P/R | Activation Loop | 8 - 11 | [16] |

Experimental Protocols for Studying this compound-ABL Binding

Characterizing the interaction between a kinase and its inhibitor requires a suite of biochemical, biophysical, and cellular assays. Below are detailed protocols for key methodologies.

In Vitro Kinase Assay for Potency (IC50) Determination

This protocol describes a generic, non-radioactive, fluorescence-based kinase assay to determine the IC50 value of an inhibitor. It measures the amount of ADP produced, which is directly proportional to kinase activity.

Principle: The kinase reaction consumes ATP, producing ADP. A detection reagent containing an ADP-specific antibody and a fluorescent tracer is added. ADP produced by the kinase displaces the tracer from the antibody, causing a decrease in the fluorescence signal (e.g., Fluorescence Polarization or TR-FRET).

Materials:

-

Recombinant ABL kinase domain

-

Peptide substrate (e.g., Abltide)

-

This compound (or test inhibitor)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

ADP detection kit (e.g., Transcreener® ADP², LanthaScreen®, HTRF® Kinase)

-

384-well low-volume plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 11-point, 3-fold dilution series might start at a final assay concentration of 10 µM.

-

Reaction Setup: In a 384-well plate, add the following components:

-

Test compound or DMSO vehicle control.

-

ABL kinase diluted in kinase buffer to a 2X final concentration.

-

Peptide substrate diluted in kinase buffer to a 2X final concentration.

-

-

Initiate Reaction: Add ATP (at a concentration near its Km for ABL, e.g., 10-50 µM) to all wells to start the reaction. The final volume is typically 10-20 µL.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

-

Detection: Stop the kinase reaction by adding the ADP detection reagents as per the manufacturer's protocol.

-

Read Plate: Incubate for the recommended time (e.g., 60 minutes) and then read the plate on a compatible microplate reader.

-

Data Analysis: Convert the raw signal to percent inhibition relative to the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the binding of an inhibitor to its target kinase within intact, living cells.[13]

Principle: The target kinase (ABL) is expressed as a fusion with a bright, energy-efficient luciferase (NanoLuc®). A cell-permeable fluorescent tracer that binds to the ABL kinase's ATP pocket is added to the cells. In the absence of an inhibitor, binding of the tracer to the NanoLuc-ABL fusion protein brings the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). An unlabeled inhibitor (this compound) added to the cells will compete with the tracer for binding to ABL, resulting in a dose-dependent decrease in the BRET signal.[1][20][21]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmid DNA for NanoLuc-ABL fusion protein

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

Assay medium (e.g., DMEM)

-

NanoBRET™ Kinase Tracer and Nano-Glo® Substrate/Inhibitor (Promega)

-

This compound

-

White, 96-well or 384-well assay plates

Procedure:

-

Cell Seeding & Transfection: Seed HEK293T cells into assay plates. Co-transfect cells with the NanoLuc-ABL fusion vector using a suitable transfection reagent and incubate for ~24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the wells containing the transfected cells.

-

Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

-

Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

-

Lysis and Signal Detection: Add the Nano-Glo® Substrate, which is mixed with an extracellular NanoLuc® inhibitor to ensure the signal is from intact cells.

-

Read Plate: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the corrected BRET ratio against the logarithm of this compound concentration and fit the data to determine the cellular IC50.[13]

X-ray Crystallography for Structural Analysis

This protocol provides a general workflow for determining the three-dimensional structure of the ABL kinase domain in complex with this compound.

Principle: A highly pure and concentrated protein-inhibitor complex is induced to form a single, well-ordered crystal. This crystal is exposed to a high-intensity X-ray beam, which diffracts into a pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[22][23]

Procedure:

-

Protein Expression and Purification: Express the ABL kinase domain (e.g., in insect cells or E. coli) and purify it to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).[22]

-

Complex Formation: Incubate the purified ABL kinase with a molar excess of this compound to ensure saturation of the binding site. Re-purify the complex using size-exclusion chromatography to remove unbound inhibitor.

-

Crystallization: Concentrate the ABL-imatinib complex to 5-10 mg/mL. Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening in sitting-drop or hanging-drop vapor diffusion formats.

-

Crystal Optimization: Optimize initial "hit" conditions by varying reagent concentrations to grow larger, single crystals suitable for diffraction.

-

Data Collection: Cryo-protect a single crystal (e.g., by soaking in a solution containing glycerol or PEG) and flash-cool it in liquid nitrogen.[22] Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities.[22] Solve the structure using molecular replacement with a known ABL structure as a search model. Build the model into the resulting electron density map and perform iterative cycles of refinement to improve the fit of the model to the data, yielding the final atomic coordinates.[24]

References

- 1. キナーゼ ターゲットエンゲ―ジメント [promega.jp]

- 2. This compound can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wcrj.net [wcrj.net]

- 5. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Structural mechanism of a drug-binding process involving a large conformational change of the protein target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cumulative mechanism of several major this compound-resistant mutations in Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in this compound-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. This compound disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

- 21. protocols.io [protocols.io]

- 22. dnai.org [dnai.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Effect of Imatinib on PDGF and c-Kit Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib mesylate, marketed as Gleevec® or Glivec®, is a cornerstone of targeted cancer therapy. It is a potent and selective small-molecule inhibitor of a specific subset of protein tyrosine kinases. This guide provides a comprehensive technical overview of the mechanism of action of this compound, with a particular focus on its inhibitory effects on Platelet-Derived Growth Factor Receptors (PDGFR) and the c-Kit receptor. Understanding the intricate details of these interactions is crucial for researchers and professionals involved in oncology drug discovery and development. This compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate from ATP to tyrosine residues on their substrates. This action blocks the downstream signaling pathways that are essential for the growth and survival of cancer cells.[1]

Mechanism of Action: Inhibition of PDGFR and c-Kit

This compound functions as a competitive inhibitor at the ATP binding site of the PDGFR and c-Kit tyrosine kinases.[1] In their active conformation, these receptors undergo autophosphorylation upon ligand binding, creating docking sites for various downstream signaling proteins. This compound stabilizes the inactive conformation of the kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

The PDGF family of ligands (PDGF-A, -B, -C, and -D) and their receptors (PDGFRα and PDGFRβ) play a critical role in normal cellular processes such as growth, proliferation, and differentiation.[2][3][4][5] However, aberrant activation of PDGFR signaling is a key driver in various malignancies. Upon ligand binding, PDGFRs dimerize and transphosphorylate, initiating a cascade of intracellular signaling events.

This compound effectively inhibits both PDGFRα and PDGFRβ.[6] By blocking the ATP-binding site, this compound prevents the phosphorylation of the receptor and the subsequent activation of downstream pathways, including the Ras-MAPK and PI3K-Akt pathways.[2][5]

c-Kit Signaling

The c-Kit receptor, also known as CD117, and its ligand, Stem Cell Factor (SCF), are crucial for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells. Gain-of-function mutations in the c-Kit gene lead to constitutive activation of the receptor in the absence of SCF, driving the pathogenesis of diseases such as gastrointestinal stromal tumors (GIST).[6]

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase.[1] It binds to the inactive conformation of c-Kit, preventing its autophosphorylation and the activation of downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways.[7][8] This inhibition of downstream signaling ultimately leads to decreased cell proliferation and increased apoptosis in cells dependent on c-Kit signaling.

Quantitative Data: this compound Inhibition of PDGFR and c-Kit

The inhibitory potency of this compound against PDGFR and c-Kit has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target | Assay Type | IC50 Value | Reference(s) |

| PDGFR | Cell-free/Cell-based | 0.1 µM | [9] |

| PDGFRα | In vitro kinase | 71 nM | [10] |

| PDGFRβ | In vitro kinase | 607 nM | [10] |

| c-Kit | Cell-free/Cell-based | 0.1 µM | [9] |

| v-Abl | Cell-free/Cell-based | 0.6 µM | [9] |

| Bcr-Abl | In vitro | 0.025 µM | [11] |

Note: IC50 values can vary depending on the specific experimental conditions, such as the assay type, substrate concentration, and the specific mutant form of the kinase being tested.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the PDGF and c-Kit signaling pathways and the point of intervention by this compound.

Caption: PDGF Signaling Pathway and this compound Inhibition.

Caption: c-Kit Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on PDGFR and c-Kit signaling.

Western Blotting for Receptor Phosphorylation

This protocol is designed to detect the phosphorylation status of PDGFR or c-Kit in response to ligand stimulation and this compound treatment.

1. Cell Culture and Treatment:

-

Culture cells expressing the target receptor (e.g., GIST-T1 cells for c-Kit, or engineered cells overexpressing PDGFR) in appropriate media.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., PDGF-BB for PDGFR, SCF for c-Kit) at a predetermined concentration for 10-15 minutes.

2. Cell Lysis:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-